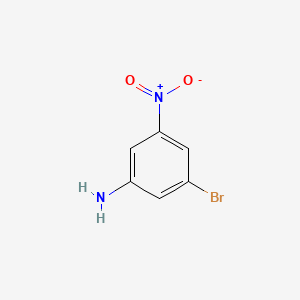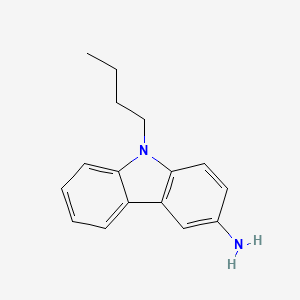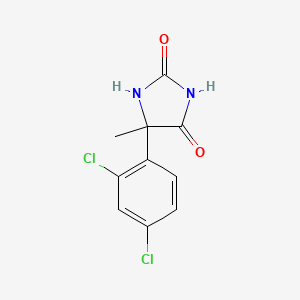
1-Fluoro-4-phenoxybenzene
描述
1-Fluoro-4-phenoxybenzene is a chemical compound with the molecular formula C12H9FO. It has a molecular weight of 188.198 and a density of 1.1±0.1 g/cm3 . The compound is commonly used for laboratory research purposes .
Synthesis Analysis
The synthesis of 1-Fluoro-4-phenoxybenzene involves electrophilic aromatic substitution . This process involves two steps:
Molecular Structure Analysis
The molecular structure of 1-Fluoro-4-phenoxybenzene consists of a benzene ring with a fluoro group and a phenoxy group attached . The exact mass of the molecule is 188.063736 .
Chemical Reactions Analysis
1-Fluoro-4-phenoxybenzene can undergo various chemical reactions. One of the key reactions it can undergo is electrophilic aromatic substitution . This reaction involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Physical And Chemical Properties Analysis
1-Fluoro-4-phenoxybenzene has a boiling point of 249.8±23.0 °C at 760 mmHg and a flash point of 93.1±14.8 °C . It has a LogP value of 4.50, indicating its lipophilicity .
科学研究应用
Field: Fluorescent Probes Design and Synthesis
Application Summary
Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in biomedical, environmental monitoring, and food safety . The development of new fluorescent probes and the improvement of existing ones have become a research hotspot .
- Determine the Target Molecule: The design of fluorescent probes requires determining the target molecule, such as proteins, nucleic acids, or small molecules .
- Select the Fluorescent Dye: The fluorescent dye is the core part of the fluorescent probes and requires the selection of a suitable fluorescent dye .
- Introduce Targeting Groups: To increase the affinity between the fluorescent probes and the target molecule, targeting groups need to be introduced onto the fluorescent dye .
Results or Outcomes
The performance and applicability of fluorescent probes are improved by using new materials and technologies to meet the evolving demands of molecular detection in various fields .
Field Electrophilic Aromatic Substitution
2. Application Summary: 1-Fluoro-4-phenoxybenzene can be used in the synthesis of benzene derivatives through electrophilic aromatic substitution . This process involves the substitution of a hydrogen atom in an aromatic system with an electrophile . 3. Methods of Application or Experimental Procedures: The general mechanism for electrophilic aromatic substitution involves two steps :
- Step 1 (Slow): The electrons in the pi bond attack the electrophile, forming a C-E bond and an arenium ion .
- Step 2 (Fast): A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity . 4. Results or Outcomes: The result of this process is a substituted benzene ring .
Field Chromatography and Mass Spectrometry
2. Application Summary: 1-Fluoro-4-phenoxybenzene can be used in chromatography and mass spectrometry, which are analytical techniques used to separate, identify, and quantify components in a mixture . 3. Methods of Application or Experimental Procedures: In chromatography, the sample is carried by a moving gas or liquid phase and is separated based on its partitioning behavior between the mobile phase and a stationary phase . In mass spectrometry, the sample is ionized, and the ions are separated based on their mass-to-charge ratio . 4. Results or Outcomes: The results obtained from these techniques can provide detailed information about the physical and chemical properties of the sample .
Field Organic Synthesis
2. Application Summary: 1-Fluoro-4-phenoxybenzene can be used as a building block in organic synthesis . It can be used to synthesize a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials . 3. Methods of Application or Experimental Procedures: The specific methods of application would depend on the target compound being synthesized . Generally, it involves reactions such as nucleophilic substitution, coupling reactions, or other types of organic transformations . 4. Results or Outcomes: The result of this process is a variety of organic compounds that have a wide range of applications .
Field Analytical Chemistry
2. Application Summary: 1-Fluoro-4-phenoxybenzene can be used in analytical techniques such as chromatography and mass spectrometry . These techniques are used to separate, identify, and quantify components in a mixture . 3. Methods of Application or Experimental Procedures: In chromatography, the sample is carried by a moving gas or liquid phase and is separated based on its partitioning behavior between the mobile phase and a stationary phase . In mass spectrometry, the sample is ionized, and the ions are separated based on their mass-to-charge ratio . 4. Results or Outcomes: The results obtained from these techniques can provide detailed information about the physical and chemical properties of the sample .
安全和危害
属性
IUPAC Name |
1-fluoro-4-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODSTUBSNYVSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186636 | |
| Record name | 1-Fluoro-4-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-phenoxybenzene | |
CAS RN |
330-84-7 | |
| Record name | 1-Fluoro-4-phenoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-4-phenoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 330-84-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Fluoro-4-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoro-4-phenoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)
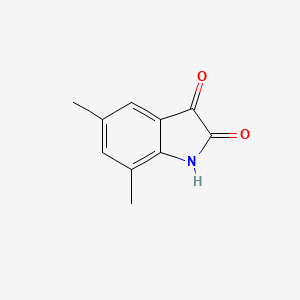
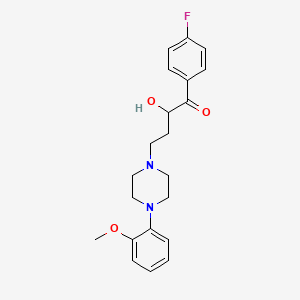

![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)


![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)


